1-Naphthalenesulfonic acid, 2,4-dinonyl-
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Overview
Description
Dinonylnaphthalenesulfonic acid solution is a synthetic high-molecular-weight sulfonic acid. It is known for its unique properties, including its ability to form inverted micelles in nonpolar solvents. This compound has attracted significant attention from surface chemists and has been widely used in various industrial applications .
Preparation Methods
Dinonylnaphthalenesulfonic acid is prepared by reacting naphthalene with nonene, yielding diisononylnaphthalene. This intermediate then undergoes sulfonation to produce dinonylnaphthalenesulfonic acid . Industrial production methods often involve careful preparation, including fractional distillation of the alkylate and sulfonation with chlorosulfonic acid instead of oleum .
Chemical Reactions Analysis
Dinonylnaphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Reduction: Reduction reactions are less common for this compound.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in organic media.
Common reagents and conditions used in these reactions include nonpolar organic solvents and phase-transfer catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dinonylnaphthalenesulfonic acid solution has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dinonylnaphthalenesulfonic acid involves the formation of inverted micelles in nonpolar solvents. These micelles can encapsulate water and other polar substances, facilitating various chemical reactions. The compound also acts as a phase-transfer catalyst, promoting reactions between substances in different phases .
Comparison with Similar Compounds
Dinonylnaphthalenesulfonic acid is unique due to its high molecular weight and ability to form inverted micelles. Similar compounds include:
Monononylnaphthalenesulfonic acid: Lower molecular weight and different micelle-forming properties.
Trinonylnaphthalenesulfonic acid: Higher molecular weight but less common in industrial applications.
Dinonylnaphthalenesulfonic acid stands out for its effectiveness as an oil-soluble corrosion inhibitor and its versatility in various chemical reactions .
Properties
CAS No. |
828252-76-2 |
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Molecular Formula |
C28H44O3S |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2,4-di(nonyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25(20-16-14-12-10-8-6-4-2)28(32(29,30)31)27-22-18-17-21-26(24)27/h17-18,21-23H,3-16,19-20H2,1-2H3,(H,29,30,31) |
InChI Key |
HCIDWWWVSQJXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCCCCCCC |
Origin of Product |
United States |
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